molecular formula C17H11F3N4S2 B2818193 4-methyl-5-[3-phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]-4H-1,2,4-triazole-3-thiol CAS No. 478048-39-4

4-methyl-5-[3-phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]-4H-1,2,4-triazole-3-thiol

Cat. No.: B2818193
CAS No.: 478048-39-4
M. Wt: 392.42
InChI Key: FKNFGKCLAVRRTN-UHFFFAOYSA-N
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Description

4-methyl-5-[3-phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]-4H-1,2,4-triazole-3-thiol is a complex heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound contains multiple functional groups, including a trifluoromethyl group, a thieno[3,2-b]pyridine ring, and a triazole ring, which contribute to its diverse chemical reactivity and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-5-[3-phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]-4H-1,2,4-triazole-3-thiol typically involves multi-step reactions starting from readily available precursors. One common approach includes the following steps:

    Formation of the Thieno[3,2-b]pyridine Ring: This can be achieved through a cyclization reaction involving a suitable precursor such as 2-aminopyridine and a thiophene derivative under acidic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a radical trifluoromethylation reaction using reagents like trifluoromethyl iodide and a radical initiator.

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and a suitable dicarbonyl compound.

    Final Assembly: The final step involves coupling the triazole ring with the thieno[3,2-b]pyridine derivative under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow reactors for better control of reaction parameters, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-methyl-5-[3-phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]-4H-1,2,4-triazole-3-thiol undergoes various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas over a palladium catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Nitric acid, bromine

Major Products Formed

    Oxidation: Disulfides, sulfonic acids

    Reduction: Amines

    Substitution: Nitro derivatives, halogenated compounds

Scientific Research Applications

4-methyl-5-[3-phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]-4H-1,2,4-triazole-3-thiol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.

Mechanism of Action

The mechanism of action of 4-methyl-5-[3-phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    4-methyl-5-[3-phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]-4H-1,2,4-triazole-3-thiol: shares similarities with other heterocyclic compounds containing thieno[3,2-b]pyridine and triazole rings, such as:

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications.

Biological Activity

4-Methyl-5-[3-phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]-4H-1,2,4-triazole-3-thiol is a compound that belongs to the triazole class of heterocyclic compounds, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Molecular Formula : C17H11F3N4S2
Molecular Weight : 392.42 g/mol
CAS Number : 8724508

Biological Activity Overview

The biological activity of triazole derivatives is well-documented, particularly in areas such as antifungal, antibacterial, anticancer, and anti-inflammatory activities. The unique structural features of this compound contribute to its potential efficacy in various therapeutic contexts.

Antifungal Activity

Triazoles are widely recognized for their antifungal properties. Studies have shown that compounds containing the triazole moiety exhibit significant activity against various fungal pathogens. For instance, research indicates that related triazole compounds can inhibit the growth of fungi such as Candida albicans and Aspergillus fumigatus at low concentrations (MIC values ranging from 0.5 to 8 µg/mL) . The incorporation of the thienyl and trifluoromethyl groups in this compound may enhance its antifungal efficacy through improved lipophilicity and metabolic stability.

Antibacterial Activity

The antibacterial properties of triazole derivatives have also been extensively studied. A related compound with a similar structure demonstrated potent activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported as low as 1 µg/mL for some derivatives . This suggests that the target compound may exhibit comparable antibacterial activity due to its structural similarities.

Anticancer Potential

Recent investigations into the anticancer effects of triazole compounds have revealed promising results. For example, certain 1,2,4-triazole derivatives have been shown to induce apoptosis in cancer cell lines by disrupting cell cycle progression and promoting cell death . The specific mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation. The presence of the trifluoromethyl group may further enhance these effects by increasing the compound's interaction with biological targets.

The mechanisms underlying the biological activities of this compound are likely multifaceted:

  • Enzyme Inhibition : Triazoles often act as inhibitors of specific enzymes critical for pathogen survival or cancer cell proliferation.
  • Membrane Disruption : The lipophilic nature of the trifluoromethyl group may facilitate membrane penetration, leading to cellular disruption in microbial cells.
  • Apoptosis Induction : By interfering with signaling pathways related to cell survival and apoptosis, triazoles can promote programmed cell death in cancer cells.

Case Studies

Several studies highlight the biological activities of triazoles similar to the target compound:

  • Antifungal Study : A series of triazole derivatives were synthesized and tested against Candida species. The most effective derivative exhibited an MIC of 0.5 µg/mL, significantly outperforming standard antifungal agents .
  • Antibacterial Research : A study on quinolone-triazole hybrids showed that compounds with a trifluoromethyl group had enhanced antibacterial activity against MRSA (MIC: 1–8 µg/mL), indicating that structural modifications can lead to improved efficacy .
  • Anticancer Investigation : Research demonstrated that certain triazole derivatives could arrest cancer cell growth at specific phases of the cell cycle (G2/M phase), suggesting a targeted approach for cancer therapy .

Properties

IUPAC Name

4-methyl-3-[3-phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11F3N4S2/c1-24-15(22-23-16(24)25)14-12(9-5-3-2-4-6-9)13-11(26-14)7-10(8-21-13)17(18,19)20/h2-8H,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKNFGKCLAVRRTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NNC1=S)C2=C(C3=C(S2)C=C(C=N3)C(F)(F)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11F3N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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